molecular formula C7H13I B152008 (Iodomethyl)cyclohexane CAS No. 5469-33-0

(Iodomethyl)cyclohexane

Cat. No.: B152008
CAS No.: 5469-33-0
M. Wt: 224.08 g/mol
InChI Key: CXHHAWACKSPTFF-UHFFFAOYSA-N
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Description

(Iodomethyl)cyclohexane is an organoiodine compound with the molecular formula C7H13I It is a derivative of cyclohexane, where one hydrogen atom is replaced by an iodomethyl group

Scientific Research Applications

(Iodomethyl)cyclohexane has several applications in scientific research:

Safety and Hazards

The compound is highly flammable and may be fatal if swallowed and enters airways . In case of skin contact, it’s advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, one should not induce vomiting and should immediately call a poison control center .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Iodomethyl)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexane with iodomethane in the presence of a strong base, such as sodium hydride. This reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the addition of hydrogen iodide to cyclohexene, followed by the substitution of the hydroxyl group with an iodomethyl group. This method requires careful control of reaction conditions to avoid side reactions and ensure high yield .

Industrial Production Methods

Industrial production of iodomethylcyclohexane often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate purification steps, such as distillation or recrystallization, to obtain high-purity iodomethylcyclohexane.

Chemical Reactions Analysis

Types of Reactions

(Iodomethyl)cyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclohexane derivatives.

    Elimination Reactions: Under basic conditions, iodomethylcyclohexane can undergo elimination to form cyclohexene.

    Oxidation and Reduction Reactions: The compound can be oxidized to form cyclohexanone or reduced to form cyclohexane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions typically occur under mild to moderate conditions.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products can include hydroxymethylcyclohexane, cyanomethylcyclohexane, and aminomethylcyclohexane.

    Elimination Reactions: The major product is cyclohexene.

    Oxidation and Reduction Reactions: Oxidation yields cyclohexanone, while reduction yields cyclohexane.

Mechanism of Action

The mechanism of action of iodomethylcyclohexane involves its reactivity as an alkylating agent. The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. This reactivity is exploited in various synthetic applications to introduce functional groups into the cyclohexane ring.

Comparison with Similar Compounds

Similar Compounds

    Iodocyclohexane: Similar in structure but lacks the methyl group. It is less reactive in nucleophilic substitution reactions compared to iodomethylcyclohexane.

    Bromomethylcyclohexane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive due to the lower leaving group ability of bromine compared to iodine.

    Chloromethylcyclohexane: Contains a chlorine atom instead of iodine. It is even less reactive than bromomethylcyclohexane due to the poor leaving group ability of chlorine.

Uniqueness

(Iodomethyl)cyclohexane is unique due to the high reactivity of the iodomethyl group, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other halomethylcyclohexanes .

Properties

IUPAC Name

iodomethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13I/c8-6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHHAWACKSPTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282275
Record name (iodomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5469-33-0
Record name 5469-33-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (iodomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (iodomethyl)cyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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